molecular formula C10H14N2O5S B1204625 Serotonin sulfate CAS No. 2906-14-1

Serotonin sulfate

Cat. No. B1204625
CAS RN: 2906-14-1
M. Wt: 274.3 g/mol
InChI Key: BYNFKPVCVMZGOI-UHFFFAOYSA-N
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Description

Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a significant role in mood regulation, emotional well-being, sleep, appetite, and cognitive functions . It is produced in the central nervous system (CNS), specifically in the brainstem’s raphe nuclei, the skin’s Merkel cells, pulmonary neuroendocrine cells, and the tongue’s taste receptor cells .


Synthesis Analysis

Serotonin synthesis involves two enzymatic steps . The process includes the conversion of the amino acid tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase, and then to serotonin by the enzyme aromatic L-amino acid decarboxylase .


Molecular Structure Analysis

Serotonin has a complex molecular structure with at least 15 different receptors, each with their particular distribution patterns, specific reuptake mechanisms, and synthetic processes . The serotonin transporter is a carrier of serotonin molecules across the biological membrane .


Chemical Reactions Analysis

The electrochemistry of serotonin is complex. Sensor performance using fast-scan cyclic voltammetry (FSCV) can be compromised by complex chemical reactions associated with the reduction and oxidation of serotonin . A pioneering work by Wrona et al., provides a comprehensive account for the possible electrochemical reactions in linear sweep voltammetric measurements of serotonin at physiological pH .


Physical And Chemical Properties Analysis

Serotonin has a complex and versatile nature with 7 families of receptors (5-HT1 to 5-HT7) which include 14 subtypes with presynaptic and postsynaptic functions and a transporter . The serotonin-conjugated chondroitin sulfate hydrogel exhibits improved hemostatic capability in vivo and rapid wound healing after hemostasis .

Scientific Research Applications

  • Serotonin in Gastrointestinal Disorders Serotonin plays a critical role in the gastrointestinal (GI) system. About 95% of serotonin is found in the GI tract. Research has shown that serotonergic agents are effective in treating gut disorders due to their direct effects on the gut rather than central effects. Serotonergic antidepressants, for instance, have been used to treat irritable bowel syndrome (IBS) (Kim & Camilleri, 2000).

  • Serotonin Catabolism and Neurotransmission The metabolism of serotonin, including its catabolites like serotonin-O-sulfate, is crucial for the functioning of the nervous system. Serotonin-O-sulfate, found in species like Aplysia californica, is synthesized enzymatically, and its formation is dependent on the type of neuronal tissue. This suggests a role in serotonergic system beyond mere inactivation of serotonin (Stuart et al., 2003).

  • Serotonin and Psychoses Serotonin research has significantly contributed to understanding psychoses, including schizophrenia. The relationship between serotonin and psychotic states, both drug-induced and disorder-based, highlights the importance of serotonergic systems in modulating states of consciousness and contributing to psychotic disorders (Geyer & Vollenweider, 2008).

  • Serotonin in Crystallography and Chemistry The study of serotonin in different compounds, including serotonin sulfate, provides insights into its chemical and crystallographic properties. This research is pivotal in understanding the molecular conformation of serotonin and how it influences its biological activity (Rychkov et al., 2014).

  • Serotonin-O-Sulfate as a Biomarker Serotonin-O-sulfate (5-HT-SO4) has potential as a surrogate biomarker for monitoring serotonergic treatment effects. It reflects serotonin pathways and is found in human neurons, endothelial cells, and cerebrospinal fluid. This compound could be significant in clinical research related to serotonin metabolism (Lozda & Purviņš, 2014).

  • Serotonin in Cancer Research Serotonin receptors have been identified in various cancers, such as hepatocellular cancer. The expression of these receptors, including serotonin-O-sulfate, may serve as potential cytotoxic targets for cancer treatment (Soll et al., 2012).

  • Serotonin in Immunomodulation Serotonin upregulates mitogen-stimulated B lymphocyte proliferation through 5-HT1A receptors, suggesting a link between serotonin and the immune system. This underlines its role as a neuroimmunomodulator, affecting cell proliferation (Iken et al., 1995).

  • Serotonin in Metabolomics Serotonin deficiency, potentially involving serotonin sulfate, has been studied using metabolomics. This approach helps identify biomarkers and metabolic pathways associated with serotonin deficiency, providing insights into related pathological conditions (Weng et al., 2015).

  • Serotonin in Drug Development The interaction of serotonin with various receptors facilitates the development of drugs to modulate GI motility, secretion, and sensation. Serotonin receptor agonists and antagonists have been explored for potential therapeutic applications in brain-gut disorders (Gershon & Tack, 2007).

  • Serotonin in Vascular Function Serotonin has been studied for its role in vasoconstriction, with early research involving serotonin creatinine sulfate. This highlights its importance in regulating vascular tone and related physiological processes (Rapport, 1949).

  • Serotonin in Reproductive Health The systemic administration of serotonin creatinine sulfate affects puberty onset and ovulation in rats. This suggests a role for serotonin in modulating the hypothalamus-hypophysis-ovary axis and influencing reproductive health (Moran et al., 2013).

Safety And Hazards

Serotonin should be handled with care to avoid dust formation, contact with skin, eyes, and clothing, breathing dust/fume/gas/mist/vapors/spray, ingestion, and inhalation .

Future Directions

Research on serotonin and its role in depression is still influential . Novel tools and techniques to indirectly investigate the involvement of serotonin in the regulation of emotion, behaviors, and cognitions have recently become widely adopted in mood disorders research . The discovery of novel biomarkers using such approaches is increasingly required to expedite development of mechanism-based therapeutics and patient stratification .

properties

IUPAC Name

hydrogen sulfate;2-(5-hydroxy-1H-indol-3-yl)ethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNFKPVCVMZGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16310-20-6 (Parent)
Record name Serotonin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80183305
Record name Serotonin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Serotonin sulfate

CAS RN

2906-14-1
Record name Serotonin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serotonin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
JN Stuart, JD Ebaugh, AL Copes… - Journal of …, 2004 - Wiley Online Library
… Systemic serotonin sulfate in opisthobranch mollusks … Serotonin sulfate was generously donated by the National Institute of Mental Health's Chemical Synthesis and Drug Supply …
Number of citations: 21 onlinelibrary.wiley.com
R Lozda, I Purviņš - Neurotransmitter, 2014 - scholar.archive.org
According to the latest European regulatory policy a close attention is paid to research into the use of biomarkers and surrogate markers in the development of pharmaceuticals. Since …
Number of citations: 3 scholar.archive.org
R Lozda, I Purviņš - Frontiers in pharmacology, 2014 - frontiersin.org
The objective of this study was to test the hypothesis that serotonin O-sulphate (5-HT-SO4) could be quantified in human plasma using modern liquid chromatography–mass …
Number of citations: 5 www.frontiersin.org
R Lozda - Serotonin-A Chemical Messenger Between All Types …, 2017 - books.google.com
A intensity serotonin of serotonin catabolite, metabolism serotonin O-sulphate in the central (5-HT-SO nervous 4), is system hypothesised (CNS). We to accentuate hypothesised the that …
Number of citations: 4 books.google.com
LN Squires, KN Talbot, SS Rubakhin… - Journal of …, 2007 - Wiley Online Library
… Also in these samples, upon induction of serotonin syndrome, we observe the appearance of serotonin sulfate (5-HT-SO 4 ), a serotonin catabolite not previously reported in the rat …
Number of citations: 24 onlinelibrary.wiley.com
Y KISHIMOTO, N TAKAHASHI… - The Journal of …, 1961 - jstage.jst.go.jp
MATERIALS AND METHODS Estimation of Serotonin•\The colorimetric method with p-dimethylaminobenzaldehyde for tryptophan estimation was applied(3). The extinction was …
Number of citations: 21 www.jstage.jst.go.jp
MM Rapport - Journal of biological chemistry, 1949 - Elsevier
… quickly determined that serotonin sulfate responded positively to … Comparison of serotonin sulfate with creatinine in this … isolated and designated as serotonin sulfate was not in reality a …
Number of citations: 554 www.sciencedirect.com
AS Balasubramanian, BK Bachhawat - Brain Research, 1970 - Elsevier
… of brain catalyze the transfer of sulfate from 3'phosphoadenosine 5'-phosphosulfate to form sulfated compounds, such as the sulfomucopolysaccharides, sulfatides, serotonin sulfate and …
Number of citations: 40 www.sciencedirect.com
MM Rapport, AA Green, IH Page - J. biol. Chem, 1949 - academia.edu
In the first paper of this series (1) the partial purification of a vasoconstrictor substance from beef serum was reported. Further purification of the active substance led to its isolation. A …
Number of citations: 18 www.academia.edu
A Laguarda-Figueras - 1969 - osti.gov
… of planaria, protective effects of serotonin-sulfate complex of creatinine against; CREATININE/radioprotective effects of serotonin-sulfate complex of, on planaria, $ gamma $, uv, and …
Number of citations: 0 www.osti.gov

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